molecular formula C22H22ClN3O3 B2488979 1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775456-36-4

1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2488979
CAS No.: 1775456-36-4
M. Wt: 411.89
InChI Key: KRDDVLHRJLDWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine ( 1775456-36-4) is a chemical compound supplied for research purposes. This advanced intermediate has a molecular formula of C 22 H 22 ClN 3 O 3 and a molecular weight of 411.88 g/mol . The compound features a piperidine core that is substituted with a 5-chloro-2-methoxybenzoyl group and a (3-phenyl-1,2,4-oxadiazol-5-yl)methyl group, a structure of interest in medicinal chemistry and drug discovery research . It is offered with a purity of >90% and is available in various quantities for experimental use . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Synonyms: BS-7813 . For Research Use Only. This product is intended for laboratory research and development purposes. It is not intended for use in humans, animals, or as a drug, cosmetic, or for any other commercial or personal use.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-19-8-7-17(23)14-18(19)22(27)26-11-9-15(10-12-26)13-20-24-21(25-29-20)16-5-3-2-4-6-16/h2-8,14-15H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDDVLHRJLDWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H22ClN3O
  • Molecular Weight : 411.89 g/mol

The structure includes a piperidine ring substituted with a 5-chloro-2-methoxybenzoyl group and a 3-phenyl-1,2,4-oxadiazol-5-ylmethyl moiety, which are significant for its biological activity.

Research indicates that compounds similar to 1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine may exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes. This inhibition can lead to increased levels of neurotransmitters and altered metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent.

Antimicrobial Activity

A series of synthesized derivatives similar to the target compound were evaluated for their antibacterial properties. The results indicated varying degrees of effectiveness:

CompoundBacterial StrainActivity Level
ASalmonella typhiStrong
BBacillus subtilisModerate
CEscherichia coliWeak
DStaphylococcus aureusModerate

These findings suggest that modifications in the chemical structure could enhance or diminish antimicrobial activity.

Enzyme Inhibition Assays

In vitro studies have demonstrated that certain derivatives exhibit significant inhibition of AChE with IC50 values ranging from 0.63 µM to 2.14 µM. The following table summarizes the enzyme inhibition data:

Compound IDAChE IC50 (µM)Urease IC50 (µM)
7l0.6315.0
7m1.2010.5
7n2.1412.8

These results indicate a strong potential for these compounds in treating conditions where AChE inhibition is beneficial, such as Alzheimer’s disease.

Case Studies

Recent studies have highlighted the therapeutic potential of compounds containing piperidine and oxadiazole moieties:

  • Case Study on Alzheimer’s Disease : A derivative similar to the target compound was tested in a mouse model for cognitive decline associated with Alzheimer’s disease. Results showed improved memory retention and reduced amyloid plaque formation.
  • Case Study on Antimicrobial Resistance : Another study evaluated the effectiveness of the compound against antibiotic-resistant strains of Escherichia coli. The compound demonstrated notable activity, suggesting it could be a candidate for further development as an antibiotic.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
Target Compound ~430* 5-Cl-2-OCH₃-benzoyl, phenyl-oxadiazole Unknown; research use
1-(2-Cl-4-F-benzoyl)-4-(4-OCH₃-phenyl-oxadiazole)piperidine 429.87 2-Cl-4-F-benzoyl, 4-OCH₃-phenyl-oxadiazole Higher solubility
V-0219 ~500* Morpholine, CF₃-phenyl-oxadiazole GLP-1R modulator (antidiabetic)
1-(Thienylmethyl)-4-phenyl-oxadiazole piperidine 359.87 Thienylmethyl, phenyl-oxadiazole Altered metabolic pathways
N-Cyclopropyl-N-(p-tolyl-oxadiazole)acetamide (12f) ~400* Cyclopropylamide, p-tolyl-oxadiazole 94.8% HPLC purity

*Estimated based on structural similarity.

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (Cl, F) on the benzoyl ring enhance stability, while methoxy groups improve solubility.
  • Biological Targeting : Piperidine-linked oxadiazoles with aromatic groups (e.g., benzoyl, morpholine) show promise in diabetes and receptor modulation .
  • Synthetic Accessibility : Most analogs are synthesized via amidation or nucleophilic substitution, with purities >94% .

Q & A

Q. What are the optimal synthetic routes for 1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: (i) formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile and hydroxylamine derivative under reflux conditions, and (ii) coupling the oxadiazole-piperidine intermediate with the 5-chloro-2-methoxybenzoyl group using amide bond-forming reagents like EDCI/HOBt. Phosphorus oxychloride (POCl₃) at 120°C is often used for cyclization, but microwave-assisted methods can reduce reaction times. Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of nitrile to hydroxylamine) and solvent selection (e.g., THF for coupling steps). Side products like unreacted intermediates are minimized via column chromatography .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm the presence of the methoxy group (~δ 3.8 ppm for OCH₃) and the benzoyl carbonyl (δ ~167 ppm).
  • HRMS : Validates molecular weight (C₂₂H₂₁ClN₃O₃, expected [M+H]+: 422.1274).
  • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-O of methoxy group).
  • X-ray crystallography (if crystalline): Resolves ambiguity in oxadiazole ring orientation and piperidine conformation .

Q. What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer: The compound is prone to hydrolysis of the oxadiazole ring under acidic or humid conditions. Stability studies (via HPLC at 25°C/60% RH) show >90% purity retention for 6 months when stored in amber vials under inert gas (N₂ or Ar) at -20°C. Desiccants like silica gel are critical for long-term storage. Light exposure should be minimized to prevent photodegradation of the benzoyl group .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets, and what validation experiments are required?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Schrödinger Suite): Screens against targets like 5-lipoxygenase-activating protein (FLAP) or serotonin receptors. Key interactions include hydrogen bonding between the oxadiazole N and receptor residues (e.g., FLAP His-53).
  • MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
  • Validation : Compare computational predictions with in vitro assays (e.g., FLAP IC₅₀ via LTB₄ inhibition in human whole blood). Discrepancies >10-fold require re-evaluation of force field parameters or protonation states .

Q. What strategies resolve contradictory data on the compound’s solubility and bioavailability in preclinical models?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., 10% DMSO in saline) or lipid-based formulations.
  • Bioavailability testing : Administer via IV (for 100% bioavailability reference) and oral routes in rodent models, followed by LC-MS/MS plasma analysis. Low oral bioavailability (<20%) suggests poor intestinal permeability, addressed via prodrug modification (e.g., esterification of the piperidine nitrogen) .

Q. How does the 1,2,4-oxadiazole moiety influence SAR in related analogs, and what substitutions improve potency?

Methodological Answer:

  • Oxadiazole modifications : Replacing the phenyl group with electron-withdrawing substituents (e.g., -CF₃) increases metabolic stability but may reduce solubility.
  • Piperidine substitutions : Adding methyl groups at the 4-position (adjacent to the oxadiazole) enhances target engagement by restricting conformational flexibility.
  • Data-driven optimization : Use Free-Wilson analysis to quantify substituent contributions. For example, 3-pyridyl substitution on oxadiazole improves FLAP binding by 3-fold (IC₅₀ from 15 nM to 5 nM) .

Q. What experimental designs are recommended to assess off-target effects in CNS applications?

Methodological Answer:

  • Panel screening : Test against 50+ GPCRs, ion channels, and kinases (Eurofins Cerep). Prioritize targets with structural similarity to 5-HT1B (e.g., 5-HT1D).
  • In vivo electrophysiology : Measure neuronal firing rates in rat prefrontal cortex slices.
  • Safety margins : Calculate ratio of IC₅₀ for primary target (e.g., 5-HT1B) vs. off-targets (e.g., hERG channel inhibition). A margin >100-fold is desirable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.